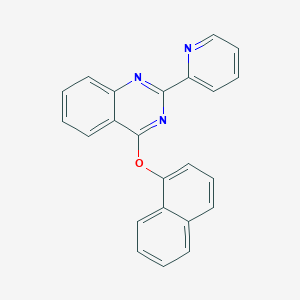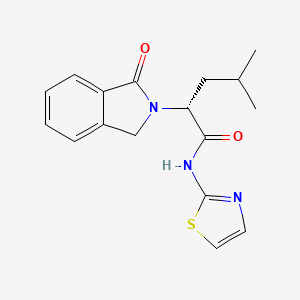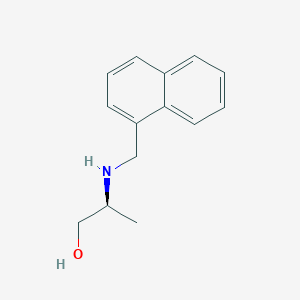
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in cancer cell growth, viral replication, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process for preventing cancer cell growth. Additionally, this compound has been found to inhibit the activity of reverse transcriptase, an enzyme required for HIV replication. Furthermore, this compound has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline in lab experiments is its diverse biological activity, making it a potential candidate for various research areas. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are various future directions for the research of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline. One potential direction is to investigate its potential applications in combination therapy for cancer treatment. Additionally, further research can be conducted to understand the mechanism of action of this compound fully. Furthermore, the potential of this compound as an antimicrobial agent can be explored further. Finally, the synthesis of novel derivatives of this compound can be investigated to improve its biological activity and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with promising applications in various scientific research areas. Its diverse biological activity, relatively easy synthesis method, and potential for future research make it an exciting compound for scientific investigation. Further research is required to fully understand its mechanism of action and potential applications in various research areas.
Méthodes De Synthèse
The synthesis of 4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline is a multi-step process that involves the reaction of 2-aminopyridine with 2-chloro-3-nitrobenzoic acid to form 2-(pyridin-2-yl)benzoic acid. This intermediate is then reacted with 1-naphthol in the presence of a coupling agent to form this compound. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-(Naphthalen-1-yloxy)-2-(pyridin-2-yl)quinazoline has been studied for its potential applications in various scientific research areas. It has been shown to have promising anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the virus's replication. Furthermore, this compound has been investigated for its potential antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
4-naphthalen-1-yloxy-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c1-2-10-17-16(8-1)9-7-14-21(17)27-23-18-11-3-4-12-19(18)25-22(26-23)20-13-5-6-15-24-20/h1-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDWGIYJUQESPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=NC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)

![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)
![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)